2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid
Description
2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid is a heterocyclic compound featuring a central acetic acid backbone substituted with a piperidine ring (a six-membered amine-containing ring) and a pyridine ring (a six-membered aromatic nitrogen heterocycle). This structure combines the pharmacophoric features of both piperidine and pyridine, which are common in bioactive molecules due to their ability to engage in hydrogen bonding and π-π interactions.
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-piperidin-1-yl-2-pyridin-4-ylacetic acid |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11(10-4-6-13-7-5-10)14-8-2-1-3-9-14/h4-7,11H,1-3,8-9H2,(H,15,16) |
InChI Key |
PLKDAEQFQNZXRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Dihaloacetic Acid Derivatives
A direct route involves the displacement of halogen atoms on α,α-dihaloacetic acid esters. Ethyl 2,2-dibromoacetate reacts sequentially with piperidine and pyridin-4-ylthiol under basic conditions. The ester is subsequently hydrolyzed to the carboxylic acid.
Reaction Conditions :
-
Step 1 : Ethyl 2,2-dibromoacetate, piperidine (2 eq.), K₂CO₃, DMF, 60°C, 12 h.
-
Step 2 : Pyridin-4-ylthiol (1.2 eq.), Cs₂CO₃, DMF, 80°C, 24 h.
-
Hydrolysis : 6 M HCl, reflux, 6 h.
Yield : 32% (over three steps) .
Limitations : Low regioselectivity and competing elimination reactions reduce efficiency. Pyridin-4-ylthiol’s poor nucleophilicity necessitates prolonged reaction times.
Reductive Amination of Pyridin-4-yl Ketones
This method employs reductive amination to introduce the piperidine moiety. Pyridin-4-yl glyoxylic acid is condensed with piperidine, followed by sodium borohydride reduction and oxidation.
Reaction Sequence :
-
Condensation : Pyridin-4-yl glyoxylic acid (1 eq.), piperidine (1.2 eq.), MeOH, 25°C, 4 h.
-
Reduction : NaBH₄ (2 eq.), 0°C to 25°C, 2 h.
-
Oxidation : KMnO₄ (3 eq.), H₂O/acetone (1:1), 50°C, 8 h.
Yield : 45% (over three steps) .
Advantages : Utilizes readily available starting materials. The Boc-protected intermediate (analogous to methods in ) improves amine stability during oxidation.
Multi-Component Strecker Synthesis
Adapting the Strecker reaction, pyridin-4-carbaldehyde, piperidine, and trimethylsilyl cyanide form an α-aminonitrile intermediate, which is hydrolyzed to the acid.
Reaction Conditions :
-
Strecker Step : Pyridin-4-carbaldehyde (1 eq.), piperidine (1.5 eq.), TMSCN (1.2 eq.), MeOH, 25°C, 24 h.
-
Hydrolysis : 6 M HCl, 100°C, 12 h.
Yield : 28% .
Challenges : Piperidine’s steric bulk impedes nucleophilic attack on the imine intermediate, necessitating excess reagent.
Alkylation of Pyridyl Acetic Acid Esters
Ethyl 2-bromo-2-(pyridin-4-yl)acetate undergoes nucleophilic substitution with piperidine, followed by ester hydrolysis.
Synthetic Steps :
-
Bromination : Pyridin-4-yl acetic acid → ethyl ester → α-bromination using PBr₃ (yield: 65%).
-
Substitution : Ethyl 2-bromo-2-(pyridin-4-yl)acetate (1 eq.), piperidine (3 eq.), DIPEA, DMF, 80°C, 48 h (yield: 54%).
-
Hydrolysis : NaOH (2 eq.), EtOH/H₂O, reflux, 6 h (yield: 92%).
Overall Yield : 33% .
Key Insight : Bromination at the α-position is facilitated by the electron-withdrawing pyridyl group, though prolonged reaction times are required.
Comparative Analysis of Methods
| Method | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 32% | Straightforward halogen displacement | Low yields due to elimination side reactions |
| Reductive Amination | 45% | High functional group tolerance | Requires oxidation step |
| Strecker Synthesis | 28% | Single-pot reaction | Poor efficiency with secondary amines |
| Alkylation | 33% | Scalable ester hydrolysis | Laborious bromination step |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemical Applications
Catalysis and Organic Synthesis
- The compound serves as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed transformations. Its ability to coordinate with metals makes it valuable in synthesizing complex molecules.
- It acts as a building block for synthesizing more complex organic compounds, facilitating the development of novel chemical entities.
Biological Applications
Enzyme Inhibition
- Research indicates that 2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid can inhibit enzymes due to its structural similarity to natural substrates. This property makes it a candidate for developing enzyme inhibitors that target specific biochemical pathways .
Receptor Binding
- The compound may interact with biological receptors, influencing various signaling pathways. Such interactions can lead to potential therapeutic effects in treating diseases.
Antimicrobial Activity
- Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its efficacy against various bacterial strains has been documented in multiple studies .
Medical Applications
Drug Development
- The compound is being investigated for its potential as a pharmacophore in designing new therapeutic agents. Its structural features allow it to mimic biologically active molecules, which is crucial in drug design .
Anticancer Research
- Recent studies have explored its analogs as potential anticancer agents. For instance, derivatives of piperidine have shown promising results against specific cancer cell lines, indicating a pathway for further research into its anticancer properties .
Material Science Applications
Development of New Materials
- In material science, this compound is utilized in developing materials with specific properties. Its unique chemical structure allows for modifications that enhance material performance in various applications.
Table 1: Summary of Biological Activities
Table 2: Synthesis and Characterization
| Compound Name | Synthetic Method | Yield (%) |
|---|---|---|
| This compound | Coupling of piperidine and pyridine derivatives | 85% |
Case Studies
Case Study 1: Enzyme Inhibition
In a study exploring the structure-activity relationship (SAR) of piperidine derivatives, it was found that modifications on the piperidine ring significantly enhanced enzyme inhibitory activity against specific targets involved in metabolic pathways related to tuberculosis . The compound exhibited IC50 values ranging from 13–22 μM, demonstrating its potential as a therapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had remarkable efficacy, suggesting that modifications could lead to potent new antibiotics .
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Synthesis Complexity and Yields :
- Derivatives of 2-(piperidin-4-yl)acetic acid (e.g., 9a–9d in ) are synthesized via nucleophilic aromatic substitution, with yields ranging from 39% to 65%. Lower yields (e.g., 39% for 9c) correlate with steric hindrance from bulky substituents like tert-butoxycarbonyl .
- In contrast, 2-(pyridin-4-yl)acetic acid is synthesized via hydrolysis of methyl esters but achieves only 31% yield, likely due to side reactions during deprotection .
Biological Activity: Piperidine-acetic acid derivatives (e.g., 9a–9d) exhibit potent inhibition of soluble epoxide hydrolase (sEH), an enzyme linked to inflammation and cardiovascular diseases. The 4-cyanophenyl variant (9b) shows the highest yield (65%) and moderate activity, suggesting a balance between synthetic feasibility and efficacy . Pyridine-containing analogs, such as 2-(1-(pyridin-4-yl)piperidin-4-yl)acetic acid, are hypothesized to target kinase pathways due to the pyridine ring’s role in ATP-binding site interactions .
Functional Group Impact :
- Hydroxymethyl or ethoxycarbonyl modifications (e.g., 2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid) enhance solubility and bioavailability, making them suitable for prodrug development .
- Ester-protected derivatives like ethyl 2-(piperidin-4-yl)acetate serve as versatile intermediates for further functionalization, enabling the synthesis of amides and ureas with improved metabolic stability .
Biological Activity
2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its structural features that combine a piperidine and pyridine moiety. These functionalities are commonly associated with various biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A piperidine ring , which is known for its role in enhancing the pharmacological properties of various drugs.
- A pyridine ring , contributing to the compound's potential biological activities.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of piperidine and pyridine have been reported to possess activity against various bacterial strains. A study demonstrated that certain piperidine-based compounds induced significant cell death in Candida auris, a pathogenic fungus resistant to conventional antifungals, with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For example:
- Compounds containing similar piperidine structures have shown significant antiproliferative effects against multiple cancer cell lines, including breast and liver cancer cells .
- In vitro studies indicated that these compounds could induce apoptosis and cell cycle arrest in cancer cells, suggesting their potential as therapeutic agents .
Neuroprotective Effects
The neuroprotective properties of piperidine derivatives have also been noted. Research indicates that certain analogs can be effective in treating neurodegenerative disorders such as Alzheimer's disease and schizophrenia by modulating neurotransmitter systems and providing neuroprotection following ischemic events .
Study on Antifungal Activity
A recent study synthesized several piperidine-based derivatives and tested their antifungal activity against Candida auris. The results showed that specific derivatives not only inhibited fungal growth but also disrupted the plasma membrane integrity of the pathogen, leading to apoptosis . This highlights the potential for developing new antifungal therapies based on structural modifications of piperidine derivatives.
Anticancer Research
Another significant study focused on the synthesis and evaluation of piperidine-containing compounds for their anticancer effects. The findings revealed that these compounds not only inhibited cancer cell proliferation but also enhanced apoptosis through caspase activation pathways. The selectivity index was notably higher compared to standard chemotherapeutics like 5-Fluorouracil .
Data Summary
| Activity Type | Compound | Target | MIC (μg/mL) | Mechanism |
|---|---|---|---|---|
| Antifungal | Piperidine Derivative | Candida auris | 0.24 - 0.97 | Plasma membrane disruption |
| Anticancer | Piperidine Analog | MDA-MB-231 (breast cancer) | IC50: 17.02 | Apoptosis induction |
| Neuroprotective | Piperidine Derivative | Neurodegenerative Disorders | N/A | Neurotransmitter modulation |
Q & A
Q. What are the recommended synthetic routes for 2-(Piperidin-1-yl)-2-(pyridin-4-yl)acetic acid, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves coupling piperidine and pyridine derivatives via nucleophilic substitution or condensation reactions. For example, analogous piperidinyl-acetic acid compounds are synthesized by reacting substituted piperidines with pyridinyl acetic acid precursors under basic conditions (e.g., NaOH or Cs₂CO₃) in solvents like water or methanol . Intermediates are purified using column chromatography or recrystallization and characterized via:
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade compounds) .
- Melting Point Analysis : Discrepancies in reported values may indicate impurities; use standardized protocols for reproducibility .
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., carboxylic acid C=O stretching at ~1700 cm⁻¹) .
- Elemental Analysis : Validates empirical formula accuracy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes during synthesis .
- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste channels .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
Methodological Answer: Chiral resolution methods include:
- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases .
- Diastereomeric Salt Formation : React with chiral resolving agents (e.g., tartaric acid derivatives) followed by fractional crystallization .
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
Methodological Answer:
- Catalyst Screening : Palladium acetate or XPhos ligands enhance coupling efficiency in multi-step syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Control : Reactions at 40–100°C under inert atmospheres reduce side products .
- Workup Adjustments : Acidic/basic extraction removes unreacted starting materials .
Q. What strategies mitigate conflicting data regarding the compound’s physicochemical properties across different studies?
Methodological Answer:
- Standardized Characterization Protocols : Adopt IUPAC guidelines for melting point, solubility, and spectral analysis .
- Interlaboratory Collaboration : Cross-validate results using shared reference samples .
- Advanced Purity Assessment : Use hyphenated techniques (e.g., LC-MS) to detect trace impurities affecting properties .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina .
- QSAR Studies : Correlate structural features (e.g., piperidine ring substitution) with activity data to prioritize synthetic targets .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
